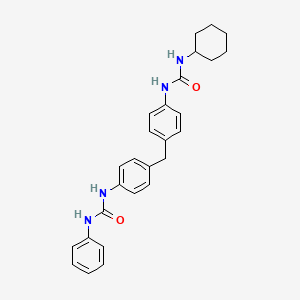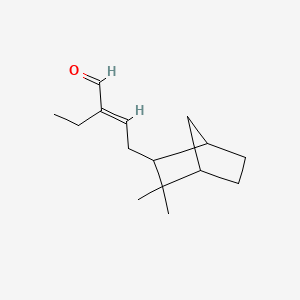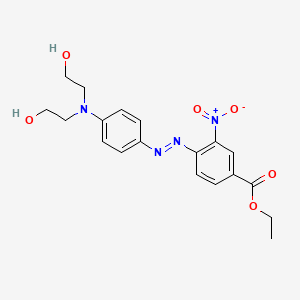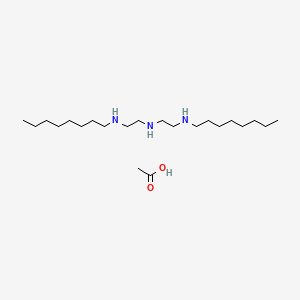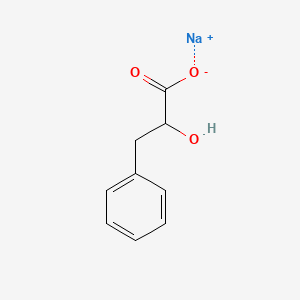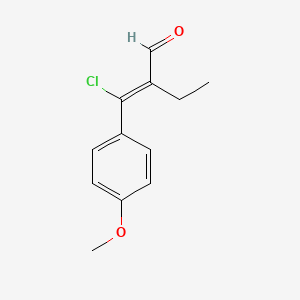
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- is a compound that belongs to the class of semicarbazides Semicarbazides are organic compounds characterized by the presence of a semicarbazide functional group This particular compound is known for its unique chemical structure, which includes a diethylaminophenyl group and a thiosemicarbazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- typically involves a multi-step process. One common method includes the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mécanisme D'action
The mechanism of action of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can be compared with other semicarbazide derivatives and thiosemicarbazides, such as:
- Semicarbazide hydrochloride
- Thiosemicarbazide
- 4-(p-Dimethylaminophenyl)semicarbazide
Uniqueness
What sets semicarbazide, 4-(p-diethylaminophenyl)-3-thio- apart from similar compounds is its unique combination of a diethylaminophenyl group and a thiosemicarbazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential as a versatile building block in organic synthesis and its promising biological activities further highlight its uniqueness .
Propriétés
Numéro CAS |
102339-01-5 |
|---|---|
Formule moléculaire |
C11H18N4S |
Poids moléculaire |
238.36 g/mol |
Nom IUPAC |
1-amino-3-[4-(diethylamino)phenyl]thiourea |
InChI |
InChI=1S/C11H18N4S/c1-3-15(4-2)10-7-5-9(6-8-10)13-11(16)14-12/h5-8H,3-4,12H2,1-2H3,(H2,13,14,16) |
Clé InChI |
ZSKYZZITPHXHEB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)


